molecular formula C35H26N4O6S B11032431 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide

Cat. No.: B11032431
M. Wt: 630.7 g/mol
InChI Key: ZPOKQOVCKRXASF-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide is a complex organic compound characterized by the presence of multiple isoindoline-1,3-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide typically involves multiple steps. The initial step often includes the formation of the isoindoline-1,3-dione core through the reaction of phthalic anhydride with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione groups are known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The phenylpropanoyl and carbamothioyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple isoindoline-1,3-dione groups enhances its potential for forming strong interactions with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C35H26N4O6S

Molecular Weight

630.7 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]carbamothioyl]-3-phenylpropanamide

InChI

InChI=1S/C35H26N4O6S/c40-29(27(19-21-11-3-1-4-12-21)38-31(42)23-15-7-8-16-24(23)32(38)43)36-35(46)37-30(41)28(20-22-13-5-2-6-14-22)39-33(44)25-17-9-10-18-26(25)34(39)45/h1-18,27-28H,19-20H2,(H2,36,37,40,41,46)

InChI Key

ZPOKQOVCKRXASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=S)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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